2,2'-Bipyrimidine
Overview
Description
2,2’-Bipyrimidine is an organic compound with the chemical formula (C_8H_6N_4). It is a derivative of the heterocycle pyrimidine and appears as a white solid. This compound is primarily used as a bridging ligand in coordination chemistry .
Mechanism of Action
Target of Action
2,2’-Bipyrimidine (bpym) is a bridging, Π-delocalized bis chelate ligand that complexes with metal ions to form mononuclear and binuclear complexes . It has been studied for its interaction with Alzheimer’s disease (AD) targets, specifically the Aβ protein .
Mode of Action
2,2’-Bipyrimidine derivatives have been synthesized and evaluated as bifunctional agents for AD treatment . These derivatives interact with Aβ, inhibiting its aggregation . The compound can selectively chelate with Cu2+ and inhibit Cu2±induced Aβ1−42 aggregation .
Biochemical Pathways
The primary biochemical pathway affected by 2,2’-Bipyrimidine involves the aggregation of Aβ, a central event in AD pathogenesis . Aβ is produced from amyloid precursor protein (APP) through proteolytic breakdown . The compound’s interaction with Aβ can inhibit the formation of oligomers, protofibrils, and insoluble fibrils, which can induce various pathological alterations .
Pharmacokinetics
Its derivatives have shown significant inhibition of self-induced aβ1−42 aggregation, suggesting potential bioavailability .
Result of Action
The interaction of 2,2’-Bipyrimidine with Aβ leads to the inhibition of Aβ aggregation . This can potentially prevent the pathological alterations induced by Aβ aggregates, such as oxidative stress, tau phosphorylation, mitochondrial dysfunction, inflammatory, synaptic deficits, and apoptosis .
Action Environment
The action of 2,2’-Bipyrimidine can be influenced by environmental factors, particularly the presence of metal ions. For instance, the compound’s ability to chelate with Cu2+ can affect its efficacy in inhibiting Aβ aggregation
Biochemical Analysis
Biochemical Properties
2,2’-Bipyrimidine is a bridging, Π-delocalized bis chelate ligand that complexes with metal ions to form mononuclear and binuclear complexes . The photoluminescence characteristics of 2,2’-bipyrimidine/lanthanide ion complexes have been studied
Cellular Effects
Derivatives of 2,2’-Bipyrimidine have shown promise in the treatment of Alzheimer’s disease . These derivatives exhibited significant self-induced Aβ1−42 aggregation inhibition , suggesting that 2,2’-Bipyrimidine may have potential effects on cellular processes related to protein aggregation.
Molecular Mechanism
It is known to undergo multielectron reduction at low potentials . The major decomposition pathway was determined to be protonation of the dianion by solvent, which could be reversed by electrochemical or chemical oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,2’-Bipyrimidine has been shown to store two electrons per molecule with reduction near −2.0 V vs. Fc/Fc+ and high stability
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Bipyrimidine can be synthesized through the Ullmann coupling of 2-iodopyrimidine. This method involves the reaction of 2-iodopyrimidine with a copper catalyst under specific conditions to form the desired bipyrimidine compound . The reaction typically requires a high temperature and an inert atmosphere to proceed efficiently.
Industrial Production Methods
The industrial production of 2,2’-Bipyrimidine follows similar synthetic routes as laboratory methods but on a larger scale. The Ullmann coupling reaction is optimized for industrial use by adjusting reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: 2,2’-Bipyrimidine can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyrimidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Comparison with Similar Compounds
2,2’-Bipyrimidine can be compared with other similar compounds such as 2,2’-Bipyridine and 4,4’-Bipyridine:
2,2’-Bipyridine: This compound is also a bidentate ligand but differs in the position of the nitrogen atoms in the pyridine rings.
4,4’-Bipyridine: Another isomer of bipyridine, 4,4’-Bipyridine, has different structural properties and applications.
The uniqueness of 2,2’-Bipyrimidine lies in its specific structure, which allows it to form stable complexes with a variety of metal ions, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-pyrimidin-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOAFLAGUQUJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188226 | |
Record name | 2,2'-Bipyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34671-83-5 | |
Record name | 2,2′-Bipyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34671-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bipyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034671835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Bipyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-bipyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-BIPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y67VU82SCE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2,2'-bipyrimidine (bpm) is C8H6N4. Its molecular weight is 158.16 g/mol.
A: this compound and its metal complexes are commonly characterized using a variety of spectroscopic methods including:* NMR Spectroscopy (1H NMR): Provides information about the structure and dynamics of the ligand and its complexes. [, , ] * UV-Vis Spectroscopy: Used to study electronic transitions, particularly metal-to-ligand charge transfer (MLCT) bands in metal complexes, which provides insights into their electronic structures and potential applications in photochemistry and photocatalysis. [, , , , , , ]* Infrared Spectroscopy (IR): Useful for identifying functional groups and analyzing the bonding modes of ligands in metal complexes. [, , , , ]* Electron Paramagnetic Resonance (EPR): Provides information about the electronic structure and spin states of paramagnetic metal complexes. [, , , ]
A: this compound exhibits versatile coordination behavior with transition metals. It can act as:* A bidentate chelating ligand: Coordinating through both nitrogen atoms to a single metal center. [, , ]* A bis-bidentate bridging ligand: Simultaneously chelating two metal centers, facilitating the formation of dinuclear or polynuclear complexes. [, , , , , , ]
A: The choice of metal ion significantly impacts the properties of this compound complexes, influencing their:* Redox Potentials: For instance, the Co(III)/Co(II) redox potential in 2 is positively shifted compared to the analogous complex with 2,2'-bipyridine, leading to enhanced photovoltages in dye-sensitized solar cells. []* Magnetic Properties: The magnetic coupling between metal centers bridged by this compound can be antiferromagnetic or ferromagnetic depending on the metal ion and its oxidation state. [, , , ]* Luminescent Properties: this compound can function as an efficient sensitizer for the luminescence of lanthanide ions and uranyl ions, making these complexes promising for applications in lighting and sensing technologies. []
A: Yes, this compound-based metal complexes have shown promise as catalysts in various reactions:* Oxidative Carbonylation of Methanol: A chlorine-free catalyst prepared in situ from Cu(II) acetate and this compound catalyzes the conversion of methanol to dimethyl carbonate. []* Photocatalytic Dimerization: Palladium complexes bearing this compound ligands with specific substituents exhibit notable activity in the photocatalytic dimerization of α-methylstyrene. []
A: Substituents on the this compound ligand can significantly impact the catalytic properties of the resulting metal complexes. For example, in the photocatalytic dimerization of α-methylstyrene, the palladium complex with a bromo-substituted this compound ligand showed higher activity compared to complexes with methyl-substituted or unsubstituted ligands. [] This highlights the importance of structure-activity relationships (SAR) in optimizing the catalytic performance of these complexes.
A: Computational chemistry plays a crucial role in understanding and predicting the properties of this compound-based systems:* Density Functional Theory (DFT) Calculations: Used to investigate electronic structures, molecular orbital energy levels, and to rationalize experimental observations such as electrochemical and photophysical properties. [, , ]* Molecular Dynamics Simulations: Provide insights into the dynamic behavior, stability, and interactions of this compound complexes in solution. []* Quantitative Structure-Activity Relationship (QSAR) Models: Employed to correlate molecular properties with biological activities, such as cytotoxicity, and to guide the design of new this compound derivatives with improved properties. []
ANone: The stability of this compound complexes is influenced by several factors including:
- Metal Ion: The nature of the metal ion significantly impacts the stability of the complex. For instance, the ruthenium(II) complex [[Ru(Me2bpy)2]2(μ-bpm)]4+ demonstrates high stability in aqueous solutions, making it suitable for DNA binding studies. []
- Ligand Substituents: The presence and nature of substituents on the this compound ligand can affect stability, as seen in the enhanced hydrolytic stability of titanium(IV) complexes incorporating luminescent this compound derivatives. []
- Solvent and pH: The stability of some this compound complexes can vary depending on the solvent and pH of the environment. [, ]
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